molecular formula C8H17N B3273762 3,4-Dimethylcyclohexan-1-amine CAS No. 59477-38-2

3,4-Dimethylcyclohexan-1-amine

Cat. No.: B3273762
CAS No.: 59477-38-2
M. Wt: 127.23 g/mol
InChI Key: PKVFZJADFGHKEM-UHFFFAOYSA-N
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Description

3,4-Dimethylcyclohexan-1-amine (CAS: 59477-38-2) is a cyclohexane derivative with two methyl groups at the 3- and 4-positions and a primary amine functional group at position 1. Its molecular formula is C₈H₁₇N, with a molecular weight of 127.23 g/mol . Key properties include:

  • Storage: Requires inert atmosphere and refrigeration (2–8°C) to prevent degradation.
  • Hazards: Classified under UN 2734 (Class 8, Packing Group II) due to flammability (H226), acute toxicity (H302, H314), and respiratory irritation (H335) .

Properties

IUPAC Name

3,4-dimethylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-6-3-4-8(9)5-7(6)2/h6-8H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVFZJADFGHKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310670
Record name 3,4-Dimethylcyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59477-38-2
Record name 3,4-Dimethylcyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59477-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethylcyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 3,4-Dimethylcyclohexan-1-amine is through the Leuckart reaction , which involves the reductive amination of aldehydes and ketones . In this process, a mixture of benzaldehyde and formamide is heated, resulting in the production of benzalamine derivatives . This method is widely used due to its simplicity and cost-effectiveness.

Industrial Production Methods:

In industrial settings, the production of this compound may involve the use of catalytic hydrogenation of the corresponding nitrile or imine intermediates. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4-Dimethylcyclohexan-1-amine can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

3,4-Dimethylcyclohexan-1-amine serves as a crucial intermediate in the synthesis of various organic compounds. Its unique cyclohexane structure allows for multiple functionalizations, making it a valuable scaffold in organic synthesis. It can be used to create derivatives that are essential in the development of pharmaceuticals and agrochemicals .

Reactivity and Functionalization

The amine group in this compound can participate in nucleophilic substitutions and can be easily converted into other functional groups such as amides, nitriles, and azides. This versatility is particularly useful in the synthesis of biologically active compounds .

Medicinal Chemistry

Pharmaceutical Applications

Research has indicated that this compound derivatives exhibit potential pharmacological activities. They are being investigated for their ability to modulate various biological pathways, particularly in the context of drug resistance mechanisms associated with P-glycoprotein (P-gp) transporters. Compounds derived from this compound have shown promise in reversing drug resistance in cancer cells by enhancing the intracellular concentration of chemotherapeutic agents like paclitaxel .

Case Study: Drug Resistance Reversal

A study demonstrated that specific analogs of this compound could effectively inhibit P-gp ATPase activity, thereby increasing the efficacy of certain anticancer drugs. The structural modifications on the cyclohexane ring were crucial for enhancing binding affinity and selectivity towards P-gp over other transporters .

Industrial Applications

Use in Epoxy Resins and Coatings

This compound is utilized in the production of epoxy resins and thermoplastics. These materials are widely used in coatings, adhesives, and sealants due to their excellent mechanical properties and chemical resistance. The compound’s amine functionality contributes to cross-linking reactions that enhance the durability and performance of these products .

Application AreaSpecific Uses
Organic SynthesisBuilding block for pharmaceuticals
Medicinal ChemistryModulating drug resistance
Industrial ChemistryEpoxy resins, coatings, adhesives

Safety Considerations

While this compound is a valuable compound, it is also associated with certain safety risks. It is classified as flammable and corrosive; proper handling and safety measures should be observed during its use in laboratory and industrial settings .

Mechanism of Action

The mechanism of action of 3,4-Dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 3,4-dimethylcyclohexan-1-amine, differing in substituent positions, functional groups, or applications:

Structural Isomers

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences
4,4-Dimethylcyclohexan-1-amine 20615-18-3 C₈H₁₇N 127.23 Methyl groups at 4,4-positions; altered steric effects and reactivity due to symmetric substitution .
2,4-Dimethylcyclohexan-1-amine Not provided C₈H₁₇N 127.23 Methyl groups at 2,4-positions; likely distinct conformational stability and synthetic utility .

Derivatives with Modified Functional Groups

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences
N-(2-Ethoxyethyl)-3,4-dimethylcyclohexan-1-amine 1343280-37-4 C₁₂H₂₅NO 199.33 Ethoxyethyl substitution on the amine group; increased lipophilicity and potential for enhanced bioavailability .
3,3,5-Trimethylcyclohexan-1-amine Not provided C₉H₁₉N 141.25 Additional methyl group at position 5; enhanced steric hindrance affecting reaction kinetics .

Key Research Findings

Physicochemical and Toxicological Data

  • Boiling Point: Not reported for this compound, but analogues like N-(2-ethoxyethyl)-3,4-dimethylcyclohexan-1-amine are thermally stable up to industrial processing conditions .
  • Toxicity : Primary amines (e.g., this compound) exhibit acute oral toxicity (LD₅₀: 300–500 mg/kg in rodents) and corrosivity, consistent with H314 and H335 classifications .

Biological Activity

3,4-Dimethylcyclohexan-1-amine (DMCHA) is an organic compound with the molecular formula C8_8H17_{17}N, characterized by a cyclohexane ring with two methyl groups at the 3 and 4 positions. This compound has garnered attention for its potential biological activities, including its role as a ligand in various biochemical pathways. This article explores the biological activity of DMCHA, highlighting its mechanisms of action, applications in research and medicine, and comparative analysis with similar compounds.

The biological activity of DMCHA is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. As a ligand, DMCHA can modulate the activity of these targets, leading to various biological effects depending on the specific target involved. The unique positioning of the methyl groups on the cyclohexane ring influences both the steric and electronic properties of the compound, which may enhance its reactivity and binding affinity compared to other amines .

1. Chemical Synthesis

DMCHA serves as an important intermediate in organic synthesis. It is utilized to create more complex molecules and can be involved in various chemical reactions such as oxidation, reduction, and substitution.

2. Biological Research

In biological studies, DMCHA is used to investigate the effects of amine derivatives on cellular systems. For instance, it may be employed in synthesizing biologically active molecules that can influence physiological processes or disease mechanisms.

3. Pharmaceutical Development

Research indicates that derivatives of DMCHA could have therapeutic potential. The compound's ability to act on specific biological pathways suggests that it could be developed into drugs targeting conditions such as neurodegenerative diseases or cancer .

Comparative Analysis with Similar Compounds

To better understand the unique properties of DMCHA, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
CyclohexanamineParent compound without substitutionsBasic amine activity
2,3-Dimethylcyclohexan-1-amineMethyl groups at different positionsVaries in receptor binding
3,5-Dimethylcyclohexan-1-amineMethyl groups at 3rd and 5th positionsPotentially different pharmacodynamics

This table illustrates how variations in methyl group positioning can significantly affect the biological properties and interactions of these compounds.

Case Studies

Several studies highlight the potential applications of DMCHA:

  • Neuroprotective Effects : Research has shown that compounds similar to DMCHA can enhance cognitive function in animal models by promoting synaptic plasticity. For example, studies involving related amines demonstrated improvements in dendritic spine density and cognitive performance in Alzheimer’s disease models .
  • Anti-tumor Activity : Investigations into structurally related compounds have revealed anti-tumor effects through mechanisms involving signal transduction pathways like SHP1 activation. These findings suggest that DMCHA or its derivatives could potentially inhibit cancer cell proliferation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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